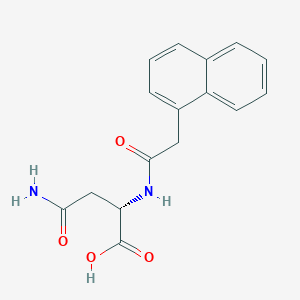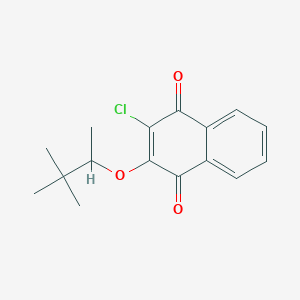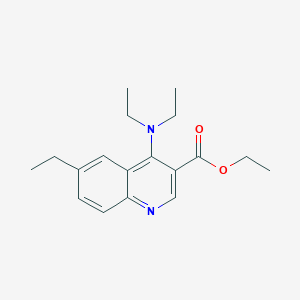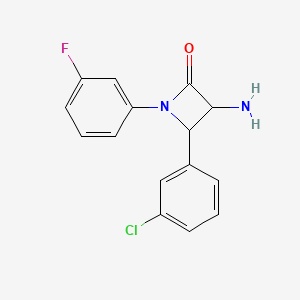
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is a complex organic compound that features a naphthalene ring, an amino group, and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the preparation of naphthalen-1-yl acetic acid, which is then reacted with an amino acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as carbonyldiimidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the oxo group to a hydroxyl group.
Substitution: The amino and acetamido groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl acetic acid derivatives, while reduction could produce hydroxylated compounds.
Applications De Recherche Scientifique
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action for (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: Shares the naphthalene ring but lacks the amino and acetamido groups.
Naphthalen-1-yl-selenyl acetic acid: Contains a selenium atom, offering different chemical properties.
(Naphthalen-1-yloxy)-acetic acid derivatives: These compounds have similar structural motifs but differ in their functional groups
Uniqueness
(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structural complexity allows for specific interactions in biological systems, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
32667-89-3 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)/t13-/m0/s1 |
Clé InChI |
MDBKOWLNEJOEAD-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)






![4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)




